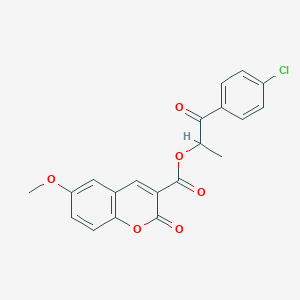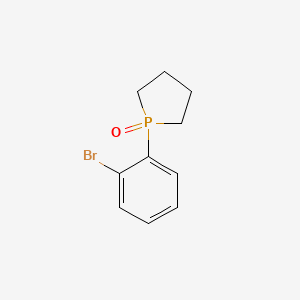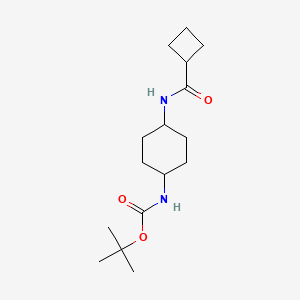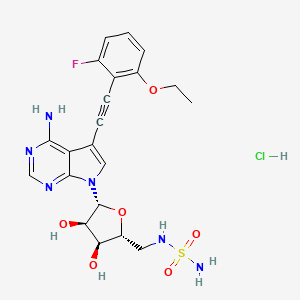
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid is a derivative of 1,4-benzothiazine carboxylates . These compounds have wide applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1,4-benzothiazine carboxylates, including 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid, involves cyclocondensing β-keto esters with 2-aminobenzenethiols using CAN as a catalyst at room temperature . The 1,4-benzothiazine carboxylate is then condensed with guanidine hydrochloride in the presence of sodium methoxide in DMF to obtain new 3-substituted-l-4H-benzo[b][1,4]thiazine-2-carboxyguanidines .Molecular Structure Analysis
The molecular structure of 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid is characterized by the presence of a 1,4-benzothiazine ring. This ring structure is crucial for the biological activities of these compounds .Chemical Reactions Analysis
In the synthesis process, CAN oxidizes aminothiophenol into disulfide and then a nucleophilic attack of the enolic form of β-ketoesters on the disulphide occurs. This results in the formation of 1,4-benzothiazine acetates .Scientific Research Applications
Antibacterial Activity
Thiazine derivatives, including 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid, exhibit antibacterial properties. Researchers have investigated their effectiveness against bacterial strains, making them potential candidates for novel antibiotics .
Antifungal Agents
These compounds have also demonstrated antifungal activity. Their ability to inhibit fungal growth makes them valuable in the fight against fungal infections .
Antitumor and Anticancer Properties
Thiazine derivatives have been studied for their potential as antitumor and anticancer agents. They exhibit cytotoxic effects on cancer cells, making them interesting candidates for further exploration in cancer therapy .
Antimalarial Activity
Some thiazine derivatives, including 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid, have shown promise as antimalarial agents. Researchers have investigated their efficacy against Plasmodium species, which cause malaria .
Anti-Inflammatory and Analgesic Effects
These compounds possess anti-inflammatory and analgesic properties. They may play a role in managing pain and inflammation, making them relevant in drug development .
Antiviral Potential
Thiazine derivatives have been evaluated for their antiviral activity. Their ability to inhibit viral replication suggests potential applications in antiviral drug development .
Mechanism of Action
While the exact mechanism of action for 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid is not specified in the retrieved papers, 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar, are known to exhibit various pharmacological activities. These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .
Future Directions
properties
IUPAC Name |
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-9(10(12)13)14-8-5-3-2-4-7(8)11-6/h2-5,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOAXNTVRRLPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2827174.png)



![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2827179.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2827182.png)


![1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2827185.png)
![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2827187.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2827190.png)
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2827192.png)